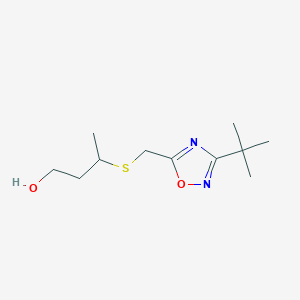
1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride is a chemical compound that features a unique structure combining a fluorinated indane moiety with a piperidine ring
Preparation Methods
The synthesis of 1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride typically involves multiple steps. One common method starts with the preparation of 5-fluoro-2,3-dihydro-1H-inden-1-one, which is then reacted with piperidine derivatives under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles like amines or thiols, forming new derivatives.
Scientific Research Applications
1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated indane moiety may enhance binding affinity and selectivity, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride include other fluorinated indane derivatives and piperidine-containing molecules. These compounds may share similar chemical properties and biological activities but can differ in terms of potency, selectivity, and pharmacokinetic profiles. The unique combination of the fluorinated indane and piperidine moieties in this compound sets it apart from others, potentially offering distinct advantages in specific applications.
Properties
Molecular Formula |
C14H21Cl2FN2 |
|---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C14H19FN2.2ClH/c15-11-2-3-13-10(9-11)1-4-14(13)17-7-5-12(16)6-8-17;;/h2-3,9,12,14H,1,4-8,16H2;2*1H |
InChI Key |
RVXQHCPXZDRHGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N3CCC(CC3)N)C=CC(=C2)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B14889264.png)
![[4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride](/img/structure/B14889282.png)
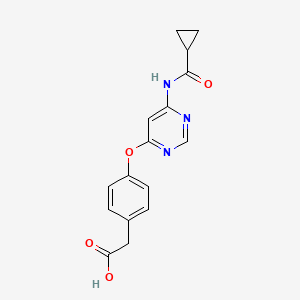

![2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol](/img/structure/B14889293.png)
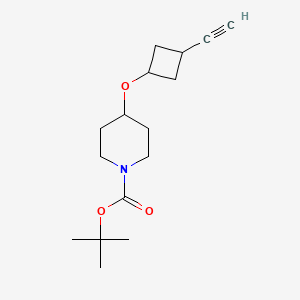
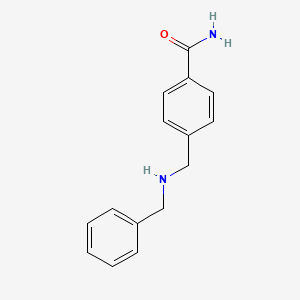

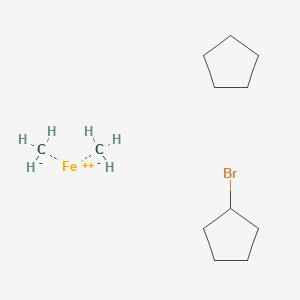
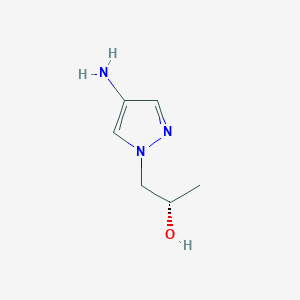
![N-benzyl-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14889340.png)
![Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B14889344.png)
![1,1,2-Trimethyl-3-ethylbenz[e]indolium Iodide](/img/structure/B14889346.png)
